5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Chlorothiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorothiophene ring, a phenylallylidene group, and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Chlorothiophene Ring: The chlorothiophene ring is introduced via a nucleophilic substitution reaction, where a chlorothiophene derivative reacts with the pyrazole core.
Formation of the Phenylallylidene Group: The phenylallylidene group is formed through a condensation reaction between an aldehyde and the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chlorothiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated solvents, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(5-Chlorothiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Chlorothiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromothiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide
- 5-(5-Methylthiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide
- 5-(5-Nitrothiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide
Comparison
Compared to its analogs, 5-(5-Chlorothiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and overall stability. The chlorothiophene ring can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
307975-93-5 |
---|---|
Molecular Formula |
C17H13ClN4OS |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13ClN4OS/c18-16-9-8-15(24-16)13-11-14(21-20-13)17(23)22-19-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,20,21)(H,22,23)/b7-4+,19-10+ |
InChI Key |
RGQULDLNJBABBL-XLWYYFMFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.